molecular formula C9H8BrClO B2564192 3-Bromo-2,4-dimethylbenzoyl chloride CAS No. 1803605-90-4

3-Bromo-2,4-dimethylbenzoyl chloride

Cat. No. B2564192
CAS RN: 1803605-90-4
M. Wt: 247.52
InChI Key: MLBXVUYKBCNOGM-UHFFFAOYSA-N
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Description

3-Bromo-2,4-dimethylbenzoyl chloride is a chemical compound with the molecular formula C9H8BrClO. It has a molecular weight of 247.52 .


Synthesis Analysis

The synthesis of 3-Bromo-2,4-dimethylbenzoyl chloride or similar compounds typically involves reactions at the benzylic position, which are very important for synthesis problems . The process might involve free radical bromination, nucleophilic substitution, and oxidation .


Molecular Structure Analysis

The molecular structure of 3-Bromo-2,4-dimethylbenzoyl chloride consists of a benzene ring substituted with bromo, chloro, and two methyl groups .


Chemical Reactions Analysis

Reactions at the benzylic position are significant in the chemical reactions of 3-Bromo-2,4-dimethylbenzoyl chloride. These reactions may include free radical bromination, nucleophilic substitution, and oxidation .

Scientific Research Applications

Cellular Toxicity Studies

3-Bromo-2,4-dimethylbenzoyl chloride has been studied in the context of its effects on cellular systems. For instance, in the investigation of the action of benzalkonium chloride (a related compound) on epithelial conjunctival cells, it was observed that different concentrations could induce cell growth arrest and cell death in a dose-dependent manner (De Saint Jean et al., 1999). This research is indicative of the potential cellular impact of related compounds like 3-Bromo-2,4-dimethylbenzoyl chloride.

Synthesis and Structural Analysis

The compound has been utilized in the synthesis of various complex structures. For example, the synthesis and characterization of multifunctional mononuclear complexes that exhibit distinct magnetic behaviors and photochromic properties were achieved using a related compound (Cao et al., 2015). These types of studies demonstrate the compound's utility in creating materials with specific electronic and photonic properties.

Medicinal Chemistry Applications

In medicinal chemistry, derivatives of 3-Bromo-2,4-dimethylbenzoyl chloride are used to create compounds with potential therapeutic benefits. For instance, new heterocyclic compounds based on 1-cyanoacetyl-3,5-dimethylpyrazole have been synthesized and evaluated for their anticancer activity, showcasing the role of brominated compounds in drug discovery (Metwally et al., 2016).

Catalysis and Chemical Reactions

The compound plays a role in catalysis and chemical reactions. For example, it's involved in carbonyl propargylation or allenylation reactions with tin(II) halides and tetrabutylammonium halides, which are crucial in synthetic organic chemistry (Masuyama et al., 1998).

Antimicrobial Activity

Compounds derived from 3-Bromo-2,4-dimethylbenzoyl chloride have been evaluated for their antimicrobial activity against a variety of pathogens, indicating their potential use in developing new antimicrobial agents (Buchta et al., 2004).

Mechanism of Action

Target of Action

It is known that similar compounds are often used in suzuki–miyaura cross-coupling reactions . These reactions involve the formation of carbon-carbon bonds, which are crucial in many chemical syntheses .

Mode of Action

The mode of action of 3-Bromo-2,4-dimethylbenzoyl chloride is likely to involve its interaction with a metal catalyst, such as palladium, in a Suzuki–Miyaura coupling reaction . In this process, the 3-Bromo-2,4-dimethylbenzoyl chloride would act as an electrophile, forming a bond with the metal catalyst . This is followed by a transmetalation step, where a nucleophilic organoboron reagent is transferred to the metal .

Biochemical Pathways

In the context of suzuki–miyaura coupling reactions, the compound would be involved in the formation of carbon-carbon bonds . This is a fundamental process in organic chemistry, underlying the synthesis of a wide range of complex molecules.

Result of Action

The result of the action of 3-Bromo-2,4-dimethylbenzoyl chloride in a Suzuki–Miyaura coupling reaction would be the formation of a new carbon-carbon bond . This can lead to the synthesis of a wide range of complex organic molecules, depending on the specific reactants and conditions used .

Action Environment

The action of 3-Bromo-2,4-dimethylbenzoyl chloride is likely to be influenced by various environmental factors. For instance, the efficiency of Suzuki–Miyaura coupling reactions can be affected by the choice of solvent, the temperature, and the presence of a base . Additionally, the stability of 3-Bromo-2,4-dimethylbenzoyl chloride may be influenced by factors such as temperature, light, and humidity.

Safety and Hazards

The safety data sheets for similar compounds suggest that they may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It’s recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use personal protective equipment .

properties

IUPAC Name

3-bromo-2,4-dimethylbenzoyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrClO/c1-5-3-4-7(9(11)12)6(2)8(5)10/h3-4H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLBXVUYKBCNOGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1)C(=O)Cl)C)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrClO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.51 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-2,4-dimethylbenzoyl chloride

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